(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone

Structure-Activity Relationship Screening Library Diversity Chemoinformatics

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone (CAS not publicly indexed, IUPAC: 6,7-dimethoxy-2-(1-methyl-1H-indole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline) is a synthetic hybrid molecule combining a 6,7-dimethoxy-3,4-dihydroisoquinoline core with a 1-methylindole-3-carbonyl group via a methanone linker. With a molecular formula of C21H22N2O3 and a molecular weight of 350.41 g/mol, it is classified as a derivative of natural compound analogs and is commercially available through specialized screening libraries such as InterBioScreen.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B12160234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
InChIInChI=1S/C21H22N2O3/c1-22-13-17(16-6-4-5-7-18(16)22)21(24)23-9-8-14-10-19(25-2)20(26-3)11-15(14)12-23/h4-7,10-11,13H,8-9,12H2,1-3H3
InChIKeyVMNQOHQQHPEGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone: Chemical Class and Baseline Characteristics


The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone (CAS not publicly indexed, IUPAC: 6,7-dimethoxy-2-(1-methyl-1H-indole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline) is a synthetic hybrid molecule combining a 6,7-dimethoxy-3,4-dihydroisoquinoline core with a 1-methylindole-3-carbonyl group via a methanone linker [1]. With a molecular formula of C21H22N2O3 and a molecular weight of 350.41 g/mol, it is classified as a derivative of natural compound analogs and is commercially available through specialized screening libraries such as InterBioScreen [1]. The scaffold is related to both tetrahydroisoquinoline alkaloids and synthetic indole-based ligands, but the specific substitution pattern results in a distinct chemical entity whose biological profile remains largely uncharacterized in the public literature.

Why Generic Substitution Fails for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone in Research Procurement


Generic substitution within the class of dihydroisoquinoline-indole methanones is unreliable because subtle structural variations—such as the position of the indole linkage (C-3 vs. C-4) [1][2] or the oxidation state of the isoquinoline ring—can profoundly alter ligand-target interactions. For example, compounds with the identical 6,7-dimethoxy-3,4-dihydroisoquinoline core but different indole substitution patterns demonstrate divergent P-glycoprotein inhibitory activity (e.g., IC50 = 850 nM for one P-gp inhibitor vs. nanomolar potency for optimized analogs) [3]. Similarly, indole N-methylation and methoxy positioning are critical determinants of cannabinoid receptor subtype selectivity and functional activity (agonist vs. antagonist), as documented across the broader indole-3-yl methanone class [4][5]. Without direct quantitative comparator data for this specific compound, procurement must be guided by structural precision: the exact combination of N-1 methyl substitution on the indole ring and 6,7-dimethoxy decoration on the dihydroisoquinoline constitutes a unique pharmacophore not interchangeable with other catalog analogs.

Quantitative Evidence Guide for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone: Differentiation Data


Structural Differentiation: Indole C-3 vs. C-4 Linkage Position Defines Unique Pharmacophore Space

The target compound features a methanone bridge at position 3 of the 1-methylindole ring. The nearest commercially cataloged analog, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone (Ambinter AMB15741487), differs solely by the position of the isoquinoline-methanone attachment on the indole (C-3 vs. C-4). This positional isomerism generates distinct electrostatic and steric surfaces that are expected to produce divergent biological recognition profiles, although direct published pharmacological comparison is absent [1]. The fact that both isomers are separately cataloged by different vendors and not treated as interchangeable underscores their chemical and presumed biological distinctness.

Structure-Activity Relationship Screening Library Diversity Chemoinformatics

Class-Level Cannabinoid Receptor Activity: Target Compound Predicted in CB2 Ligand Space but Lacks Direct Quantitative Data

The dihydroisoquinoline-indole methanone scaffold is recognized within the cannabinoid research field, with related compounds showing CB2 receptor agonist activity [1]. However, the specific target compound has not been directly assayed in publicly available databases. Class-level inference is possible: structurally similar 1-methylidene-3,4-dihydroisoquinoline-2(1H)-yl-methanones have been described as potential CB2 receptor agonists [1]. In BindingDB, advanced analogs such as CHEMBL3775264 show Ki = 25 nM for CB2 displacement [2], and CHEMBL3410729 shows IC50 = 644 nM for CB2 antagonism [3], indicating that precise structural modifications around the indole-methanone-isoquinoline core can shift potency by over an order of magnitude and even toggle agonist/antagonist functional activity. No direct binding, functional, or selectivity data exist for the target compound.

Cannabinoid Receptor CB2 Agonist GPCR

Synthetic Accessibility and Purity Specifications: Target Compound Offers Defined Entry to Dihydroisoquinoline-Indole Chemical Space

The target compound is commercially accessible via the InterBioScreen screening library (ID STOCK1N-76644), with a reported molecular weight of 350.41 g/mol and formula C21H22N2O3 [1]. This contrasts with the more broadly studied but structurally distinct (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone (Ambinter AMB15741487) [2] and the prop-2-en-1-one linked analogs such as SIS3 free base (MW = 453.53, CAS 521985-36-4) . The target compound's specific methanone linkage at the indole C-3 position provides a chemically tractable scaffold for further derivatization compared to the extended conjugated systems of the prop-2-en-1-one series. No purity data beyond vendor specification is publicly available for the target compound.

Synthetic Chemistry Chemical Probes Screening Libraries

Recommended Application Scenarios for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone Based on Available Evidence


Focused Screening Library Expansion for Indole C-3 vs. C-4 Positional Isomer SAR

Procure this compound alongside its indole C-4 isomer (Ambinter AMB15741487) to systematically probe the effect of indole substitution topology on target recognition. The identical molecular formula and distinct connection points provide a clean isomeric pair for chemoproteomics or phenotypic screening, enabling unambiguous attribution of any differential bioactivity to positional isomerism [1].

Cannabinoid Receptor Ligand Discovery Starting Point

Employ the compound as a structurally novel entry into CB2 ligand space. Given that the broader dihydroisoquinoline-indole methanone class has demonstrated CB2 agonism, this specific C-3 methanone isomer may exhibit a unique selectivity or functional profile that complements existing naphthoylindole and quinoline-based cannabinoid ligands. Initial radioligand displacement assays against CB1 and CB2 are recommended as a primary characterization step [2].

P-Glycoprotein (ABCB1) Inhibitor Screening

Related tetrahydroisoquinoline derivatives incorporating the 6,7-dimethoxy-3,4-dihydroisoquinoline core have demonstrated P-glycoprotein inhibitory activity [3]. The target compound, with its unique indole substitution, may serve as a novel scaffold for developing multidrug resistance reversal agents. Screening in calcein-AM accumulation assays using P-gp-overexpressing cell lines (e.g., EMT6/AR1.0) would clarify its efflux pump modulatory potential.

Chemical Biology Probe for Indole-Modifying Enzymes

The 1-methylindole-3-carbonyl moiety is a privileged structure in natural product biosynthesis and enzyme inhibition. This compound can serve as a substrate analog or inhibitor for indole-modifying enzymes such as cytochrome P450s or indoleamine 2,3-dioxygenase (IDO). Its dihydroisoquinoline fragment may confer additional binding interactions not available to simpler indole-3-carboxamides [4].

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